molecular formula C45H61N4O9PSi B14111656 TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl

TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl

Cat. No.: B14111656
M. Wt: 861.0 g/mol
InChI Key: SKNLXHRBXYGJOC-UNTKAMPNSA-N
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Description

TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl is a complex organic compound that features a combination of tert-butyldimethylsilyl (TBDMS), diisopropylphosphoramidite (N(iPr)2P), dimethoxytrityl (DMT), and uracil moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole . The diisopropylphosphoramidite group is introduced through a reaction with diisopropylamine and a suitable phosphorochloridite . The dimethoxytrityl group is added using dimethoxytrityl chloride in the presence of a base . Finally, the uracil moiety is incorporated through a glycosylation reaction with a protected arabinofuranosyl donor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated solid-phase synthesis could be employed to scale up production .

Chemical Reactions Analysis

Types of Reactions

TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a phosphate ester.

    Reduction: Formation of a primary amine.

    Substitution: Formation of a free hydroxyl group after TBDMS removal.

Properties

Molecular Formula

C45H61N4O9PSi

Molecular Weight

861.0 g/mol

IUPAC Name

3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41+,42-,59?/m1/s1

InChI Key

SKNLXHRBXYGJOC-UNTKAMPNSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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